Capsianoside VIII
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of capsianosides in Capsicum species involves multiple enzymatic steps. The initial step is the synthesis of farnesyl diphosphate from diemethylallyldiphosphate and isopentenyl diphosphate, catalyzed by geranyl diphosphate synthase. This is followed by the formation of geranyllinalool, which undergoes hydroxylation and glycosylation to form various capsianosides, including Capsianoside VIII .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the fruits of Capsicum annuum. The extraction process includes solvent extraction, chromatographic separation, and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Capsianoside VIII undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and glycosyl donors like glucose .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and diterpene biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Exhibits anticancer properties and is being explored for its potential use in cancer therapy.
Industry: Used in the food industry as a natural antioxidant and flavoring agent.
Mechanism of Action
Capsianoside VIII exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Capsianoside VIII is unique among capsianosides due to its specific glycosylation pattern. Similar compounds include Capsianoside IX, Capsianoside X, Capsianoside XIII, Capsianoside XV, and Capsianoside XVI. These compounds share a similar diterpene backbone but differ in their glycosylation patterns, which influence their biological activities .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84O25/c1-8-50(7,75-49-44(37(60)33(56)28(19-52)71-49)74-48-41(64)36(59)32(55)27(18-51)70-48)17-11-16-23(3)13-9-12-22(2)14-10-15-24(4)20-66-46-42(65)38(61)43(73-47-40(63)35(58)31(54)26(6)69-47)29(72-46)21-67-45-39(62)34(57)30(53)25(5)68-45/h8,12,15-16,25-49,51-65H,1,9-11,13-14,17-21H2,2-7H3/b22-12+,23-16+,24-15+/t25-,26-,27+,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLPJAVTYMEVKW-PLRRAMDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C/CC/C(=C/CC/C(=C/CCC(C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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